molecular formula C10H17NO4 B14614570 Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate CAS No. 61010-41-1

Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate

Cat. No.: B14614570
CAS No.: 61010-41-1
M. Wt: 215.25 g/mol
InChI Key: GKWOOUPTJUNLQP-UHFFFAOYSA-N
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Description

Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate is an organic compound with a complex structure that includes both ester and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate typically involves the condensation of a suitable aldehyde with an amine, followed by esterification. The reaction conditions often require a catalyst to facilitate the formation of the imine bond and the subsequent esterification process. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the best catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4E)-4-[(3-hydroxy-3-oxopropyl)imino]pentanoate
  • Ethyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate
  • Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]hexanoate

Uniqueness

Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

61010-41-1

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 4-(3-methoxy-3-oxopropyl)iminopentanoate

InChI

InChI=1S/C10H17NO4/c1-8(4-5-9(12)14-2)11-7-6-10(13)15-3/h4-7H2,1-3H3

InChI Key

GKWOOUPTJUNLQP-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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